molecular formula C11H9NO B170001 3-Amino-2-naphthaldehyde CAS No. 154845-34-8

3-Amino-2-naphthaldehyde

Cat. No. B170001
CAS RN: 154845-34-8
M. Wt: 171.19 g/mol
InChI Key: JOYPPFDDTPSWCV-UHFFFAOYSA-N
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Description

3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 .


Synthesis Analysis

Schiff bases, which include 3-Amino-2-naphthaldehyde, are typically synthesized from the condensation of a primary amine with a carbonyl group . A specific example of this is the synthesis of a Schiff base ligand N-(2’-hydroxy-1’-naphthylidene)-3-amino-2-naphthoic acid from the condensation of 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid .


Molecular Structure Analysis

The InChI code for 3-Amino-2-naphthaldehyde is 1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Naphthaldehydes, including 3-Amino-2-naphthaldehyde, have been shown to undergo photochemical transformations at the aldehyde carbonyl group . In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes can be altered, leading to different reaction products .


Physical And Chemical Properties Analysis

3-Amino-2-naphthaldehyde has a molecular weight of 171.2 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Fluorescent Chemosensor for Metal Ions

3-Amino-2-naphthaldehyde: has been utilized in the synthesis of Schiff base compounds that act as selective fluorescent chemosensors . These compounds are particularly effective in detecting Al(III) ions , which is crucial given the abundance of aluminum in the environment and its potential health impacts. The synthesized Schiff base from 3-Amino-2-naphthaldehyde exhibits a turn-on fluorescence upon binding with Al(III), making it a valuable tool for environmental monitoring and health diagnostics.

Antioxidant Activity

Schiff bases derived from 3-Amino-2-naphthaldehyde have shown significant antioxidant activities . These compounds can scavenge free radicals, thereby protecting living organisms from oxidative stress. This property is essential for developing therapeutic agents that can mitigate the effects of oxidative damage in biological systems.

Biological Applications

The biological applications of Schiff bases incorporating 3-Amino-2-naphthaldehyde extend to bioimaging and cytotoxicity assays . For instance, these compounds have been tested for their ability to image breast carcinoma cells, providing insights into the cellular uptake and distribution of such chemosensors.

Antimicrobial Properties

Schiff bases synthesized from 3-Amino-2-naphthaldehyde have been studied for their antimicrobial properties . These compounds can be used to develop new antimicrobial agents that are effective against a range of pathogenic microorganisms, which is increasingly important in the face of rising antibiotic resistance.

Material Science

In material science, 3-Amino-2-naphthaldehyde is a precursor in the synthesis of complex organic molecules that have applications in creating new materials with specific optical or electronic properties . These materials can be used in various industries, including electronics, photonics, and nanotechnology.

Catalysis

The Schiff bases formed from 3-Amino-2-naphthaldehyde are known to exhibit catalytic activities . These compounds can catalyze various chemical reactions, making them valuable in industrial processes that require efficient and selective catalysts.

Future Directions

There is ongoing research into the potential applications of Schiff bases and their metal complexes, including those derived from 3-Amino-2-naphthaldehyde . This includes exploration of their biological and analytical applications .

properties

IUPAC Name

3-aminonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYPPFDDTPSWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435591
Record name 3-AMINO-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-naphthaldehyde

CAS RN

154845-34-8
Record name 3-AMINO-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is 3-Amino-2-naphthaldehyde considered a useful compound in organic synthesis?

A1: 3-Amino-2-naphthaldehyde serves as an excellent Friedländer synthon for benzo[g]quinolines []. This means it readily reacts with carbonyl compounds to form the benzo[g]quinoline ring system, which is a valuable structural motif in various applications like fluorescent probes and coordination complexes.

Q2: The research mentions the synthesis of a dimethylene-bridged analogue of 2,2'-bipyridine using 3-Amino-2-naphthaldehyde. How does the incorporation of the benzo[g]quinoline moiety, derived from 3-Amino-2-naphthaldehyde, affect the photophysical properties compared to 2,2'-bipyridine?

A2: The study found that incorporating the benzo[g]quinoline unit, derived from 3-Amino-2-naphthaldehyde, leads to bathochromic shifts in both absorption and emission spectra compared to the parent 2,2'-bipyridine []. This shift indicates a lower energy gap between ground and excited states, likely due to increased delocalization across the larger conjugated system of benzo[g]quinoline.

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